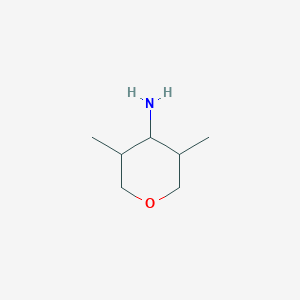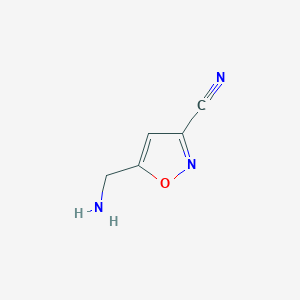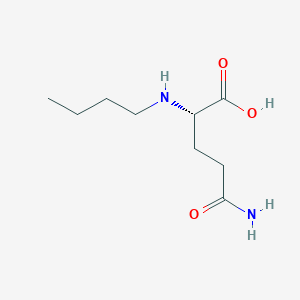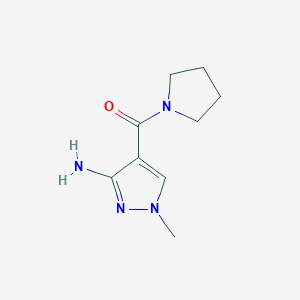
(3-amino-1-methyl-1H-pyrazol-4-yl)(pyrrolidin-1-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3-amino-1-méthyl-1H-pyrazol-4-yl)(pyrrolidin-1-yl)méthanone est un composé qui présente un cycle pyrazole substitué par un groupe amino et un groupe méthyle, ainsi qu'un cycle pyrrolidine lié à un groupe méthanone.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse de la (3-amino-1-méthyl-1H-pyrazol-4-yl)(pyrrolidin-1-yl)méthanone implique généralement la réaction du 3-amino-1-méthyl-1H-pyrazole avec la pyrrolidine et une source de carbonyle appropriée. Les conditions réactionnelles comprennent souvent l'utilisation d'une base telle que la triéthylamine et d'un solvant comme le méthanol ou l'éthanol. La réaction est généralement effectuée à température ambiante ou à des températures légèrement élevées pour assurer une conversion complète .
Méthodes de production industrielle
Les méthodes de production industrielle de ce composé peuvent impliquer des voies de synthèse similaires, mais à plus grande échelle. L'utilisation de réacteurs à écoulement continu et de systèmes automatisés peut améliorer l'efficacité et le rendement du processus de production. De plus, des techniques de purification telles que la cristallisation ou la chromatographie sont utilisées pour obtenir le composé à haute pureté .
Analyse Des Réactions Chimiques
Types de réactions
(3-amino-1-méthyl-1H-pyrazol-4-yl)(pyrrolidin-1-yl)méthanone peut subir diverses réactions chimiques, notamment :
Oxydation : Le groupe amino peut être oxydé pour former des dérivés nitro ou nitroso.
Réduction : Le groupe carbonyle peut être réduit pour former des dérivés alcooliques.
Substitution : Le groupe amino peut participer à des réactions de substitution nucléophile pour former divers dérivés.
Réactifs et conditions courants
Oxydation : Les agents oxydants courants comprennent le peroxyde d'hydrogène et le permanganate de potassium.
Réduction : Des agents réducteurs tels que le borohydrure de sodium ou l'hydrure de lithium et d'aluminium sont généralement utilisés.
Substitution : Des réactifs comme les halogénoalcanes ou les chlorures d'acyle peuvent être utilisés pour les réactions de substitution.
Principaux produits formés
Oxydation : Dérivés nitro ou nitroso.
Réduction : Dérivés alcooliques.
Substitution : Divers dérivés pyrazole substitués.
Applications de recherche scientifique
(3-amino-1-méthyl-1H-pyrazol-4-yl)(pyrrolidin-1-yl)méthanone a plusieurs applications de recherche scientifique :
Chimie : Utilisé comme intermédiaire dans la synthèse de molécules organiques plus complexes.
Biologie : Investigated pour son potentiel en tant que composé bioactif aux propriétés antimicrobiennes ou anticancéreuses.
Médecine : Exploré pour ses applications thérapeutiques potentielles, notamment comme agent anti-inflammatoire ou analgésique.
Industrie : Utilisé dans le développement de produits agrochimiques et de colorants.
Mécanisme d'action
Le mécanisme d'action de la (3-amino-1-méthyl-1H-pyrazol-4-yl)(pyrrolidin-1-yl)méthanone implique son interaction avec des cibles moléculaires et des voies spécifiques. Par exemple, elle peut inhiber certaines enzymes ou certains récepteurs, ce qui conduit à ses effets bioactifs. Les cibles et les voies moléculaires exactes peuvent varier en fonction de l'application spécifique et du système biologique étudié .
Applications De Recherche Scientifique
(3-amino-1-methyl-1H-pyrazol-4-yl)(pyrrolidin-1-yl)methanone has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as an anti-inflammatory or analgesic agent.
Industry: Utilized in the development of agrochemicals and dyestuffs.
Mécanisme D'action
The mechanism of action of (3-amino-1-methyl-1H-pyrazol-4-yl)(pyrrolidin-1-yl)methanone involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its bioactive effects. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied .
Comparaison Avec Des Composés Similaires
Composés similaires
(3-amino-1H-pyrazol-4-yl)phénylméthanone : Structure similaire, mais avec un groupe phényle au lieu d'un cycle pyrrolidine.
N-(6-chloro-3-nitropyridin-2-yl)-5-(1-méthyl-1H-pyrazol-4-yl)méthanone : Contient un cycle pyridine substitué par un chlore et un nitro.
Unicité
(3-amino-1-méthyl-1H-pyrazol-4-yl)(pyrrolidin-1-yl)méthanone est unique en raison de sa combinaison d'un cycle pyrazole avec un cycle pyrrolidine, ce qui confère des propriétés chimiques et biologiques distinctes. Cette unicité structurelle en fait un composé précieux pour diverses applications de recherche et industrielles .
Propriétés
Formule moléculaire |
C9H14N4O |
|---|---|
Poids moléculaire |
194.23 g/mol |
Nom IUPAC |
(3-amino-1-methylpyrazol-4-yl)-pyrrolidin-1-ylmethanone |
InChI |
InChI=1S/C9H14N4O/c1-12-6-7(8(10)11-12)9(14)13-4-2-3-5-13/h6H,2-5H2,1H3,(H2,10,11) |
Clé InChI |
NHVFXJMKRJVHDB-UHFFFAOYSA-N |
SMILES canonique |
CN1C=C(C(=N1)N)C(=O)N2CCCC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[(1-ethyl-5-fluoro-1H-pyrazol-4-yl)methyl]-1,5-dimethyl-1H-pyrazol-3-amine](/img/structure/B11728792.png)
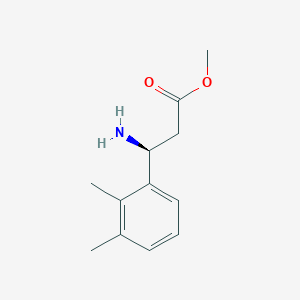
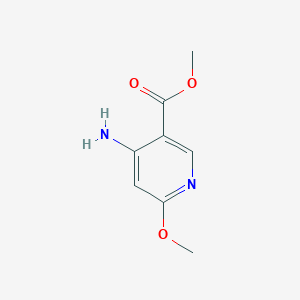

![N-{[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}-1,3-dimethyl-1H-pyrazol-4-amine](/img/structure/B11728815.png)

![{[1-(2,2-difluoroethyl)-1H-pyrazol-3-yl]methyl}[(1-ethyl-5-fluoro-1H-pyrazol-4-yl)methyl]amine](/img/structure/B11728820.png)
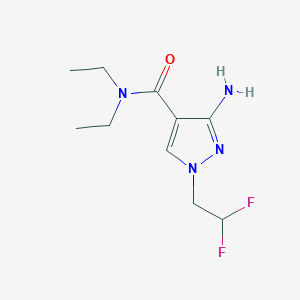
![2-({[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]amino}methyl)benzoic acid](/img/structure/B11728828.png)
-1H-pyrazol-4-yl]methyl})amine](/img/structure/B11728836.png)
![1-(butan-2-yl)-N-{[1-(butan-2-yl)-1H-pyrazol-5-yl]methyl}-1H-pyrazol-3-amine](/img/structure/B11728842.png)
